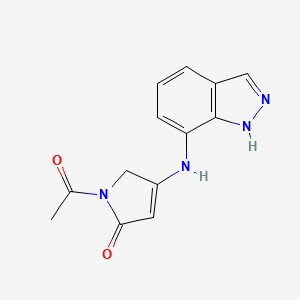![molecular formula C26H23N9OS B11039713 6-(2-aminophenyl)-3-({4,6-bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl}sulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B11039713.png)
6-(2-aminophenyl)-3-({4,6-bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl}sulfanyl)-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-aminophenyl)-3-({4,6-bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl}sulfanyl)-1,2,4-triazin-5(4H)-one is a heterocyclic organic compound. Let’s break down its structure:
- The core structure consists of a triazine ring (1,2,4-triazine) with a sulfur atom attached.
- The triazine ring contains two nitrogen atoms and one carbon atom.
- The compound also features an aminophenyl group (with an amino group at the 2-position of the phenyl ring) and two 3-methylphenylamino groups attached to the triazine ring.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound, but here’s a common approach:
Condensation Reaction:
Industrial Production: Industrial production methods may involve large-scale reactions using optimized conditions. specific industrial processes for this compound are proprietary and not widely disclosed.
Chemical Reactions Analysis
Reactions:
Oxidation: Undergoes oxidation reactions, especially at the sulfur atom.
Substitution: Exhibits nucleophilic substitution reactions due to the presence of amino groups.
Reduction: Can be reduced to corresponding amines.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or peracids.
Substitution: Alkyl halides or other electrophiles.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon).
- Oxidation: Sulfone derivatives.
- Substitution: Various substituted derivatives.
- Reduction: Amines.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: Research into its pharmacological properties and potential drug development.
Industry: May serve as a precursor for dyes, pigments, or other specialty chemicals.
Mechanism of Action
The exact mechanism of action is context-dependent, but it likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways.
Comparison with Similar Compounds
While there are no direct analogs with precisely the same structure, similar compounds include other triazine derivatives and aminophenyl-substituted molecules.
Properties
Molecular Formula |
C26H23N9OS |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
6-(2-aminophenyl)-3-[[4,6-bis(3-methylanilino)-1,3,5-triazin-2-yl]sulfanyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C26H23N9OS/c1-15-7-5-9-17(13-15)28-23-31-24(29-18-10-6-8-16(2)14-18)33-25(32-23)37-26-30-22(36)21(34-35-26)19-11-3-4-12-20(19)27/h3-14H,27H2,1-2H3,(H,30,35,36)(H2,28,29,31,32,33) |
InChI Key |
SSJKODLQQAQMBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)SC3=NN=C(C(=O)N3)C4=CC=CC=C4N)NC5=CC=CC(=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-bromophenyl)-5-(2-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11039631.png)
![4-chloro-N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)benzamide](/img/structure/B11039633.png)
![1-[6-(6-chloro-1,3-benzodioxol-5-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B11039634.png)
![N-(3,4-Dichlorophenyl)-2-[1-(2-furylmethyl)-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-D]pyrimidin-6-YL]acetamide](/img/structure/B11039635.png)
![Methyl 3-[{2-[(4-fluorobenzyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B11039638.png)


![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11039661.png)
![1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxopropyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11039665.png)
![5-(4-Methoxy-3-nitrophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11039666.png)
![N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B11039669.png)
![6-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11039679.png)

![methyl 2-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B11039694.png)
